Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) is a brominated derivative of bisphenol A, commonly used as a flame retardant. This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials, making it valuable in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) typically involves the bromination of bisphenol A followed by acetylation. The bromination process is carried out using bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions. The acetylation step involves reacting the brominated product with acetic anhydride in the presence of a catalyst to form the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate).
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability and reducing flammability.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.
Mechanism of Action
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a stable char layer on the material’s surface, further preventing the spread of fire.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications but with different thermal properties.
Decabromodiphenyl Ether: A brominated flame retardant with a different chemical structure and application profile.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) is unique due to its high bromine content and the presence of acetate groups, which enhance its flame-retardant properties and thermal stability. Its ability to form a stable char layer distinguishes it from other flame retardants, making it particularly effective in high-temperature applications.
Properties
CAS No. |
34372-18-4 |
---|---|
Molecular Formula |
C19H12Br8O4 |
Molecular Weight |
943.5 g/mol |
IUPAC Name |
[4-[2-(4-acetyloxy-2,3,5,6-tetrabromophenyl)propan-2-yl]-2,3,5,6-tetrabromophenyl] acetate |
InChI |
InChI=1S/C19H12Br8O4/c1-5(28)30-17-13(24)9(20)7(10(21)14(17)25)19(3,4)8-11(22)15(26)18(31-6(2)29)16(27)12(8)23/h1-4H3 |
InChI Key |
SWGARLMXOZHMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1Br)Br)C(C)(C)C2=C(C(=C(C(=C2Br)Br)OC(=O)C)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.